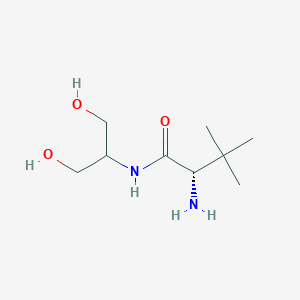
(2S)-2-amino-N-(1,3-dihydroxypropan-2-yl)-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-N-(1,3-dihydroxypropan-2-yl)-3,3-dimethylbutanamide is a chemical compound with a complex structure that includes an amino group, a dihydroxypropyl group, and a dimethylbutanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-(1,3-dihydroxypropan-2-yl)-3,3-dimethylbutanamide typically involves multiple steps. One common method includes the reaction of a suitable precursor with reagents that introduce the amino and dihydroxypropyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.
化学反応の分析
Types of Reactions
(2S)-2-amino-N-(1,3-dihydroxypropan-2-yl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled temperatures and may require the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
(2S)-2-amino-N-(1,3-dihydroxypropan-2-yl)-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-2-amino-N-(1,3-dihydroxypropan-2-yl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Iopamidol: A diagnostic imaging agent with a similar dihydroxypropan-2-yl group.
1,3-Dihydroxypropane: A simpler compound with similar hydroxyl groups.
N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-[(2S)-2-hydroxypropanamido]-2,4,6-triiodoisophthalamide: A compound with similar structural features used in medical imaging.
Uniqueness
(2S)-2-amino-N-(1,3-dihydroxypropan-2-yl)-3,3-dimethylbutanamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
特性
分子式 |
C9H20N2O3 |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
(2S)-2-amino-N-(1,3-dihydroxypropan-2-yl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)7(10)8(14)11-6(4-12)5-13/h6-7,12-13H,4-5,10H2,1-3H3,(H,11,14)/t7-/m1/s1 |
InChIキー |
RDXVBBSWELDSDS-SSDOTTSWSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)NC(CO)CO)N |
正規SMILES |
CC(C)(C)C(C(=O)NC(CO)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















